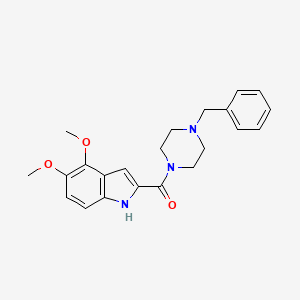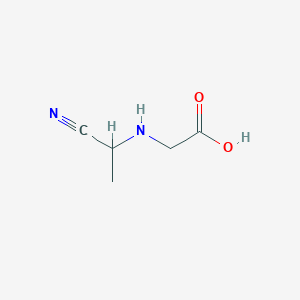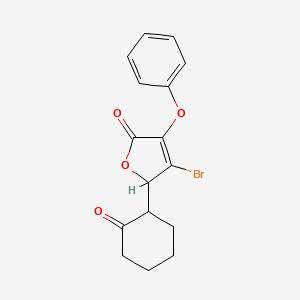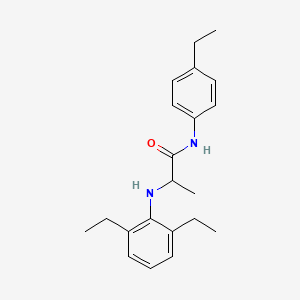
2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxoles, which are characterized by a dioxole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol typically involves the nitration of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, alkylated, and nitrated derivatives.
Scientific Research Applications
2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: A precursor in the synthesis of 2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol.
2,2-Dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: A mono-nitrated analog with different reactivity and properties.
Uniqueness
This compound is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The dioxole ring structure also contributes to its distinct properties compared to other benzodioxole derivatives.
Properties
CAS No. |
89097-51-8 |
|---|---|
Molecular Formula |
C9H8N2O7 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
2,2-dimethyl-5,7-dinitro-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8N2O7/c1-9(2)17-7-5(11(15)16)3-4(10(13)14)6(12)8(7)18-9/h3,12H,1-2H3 |
InChI Key |
UMIBGARWISAMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C(=C2O1)O)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Ethoxycarbonyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14155331.png)

![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)



![ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate;hydrochloride](/img/structure/B14155357.png)




![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14155386.png)
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
